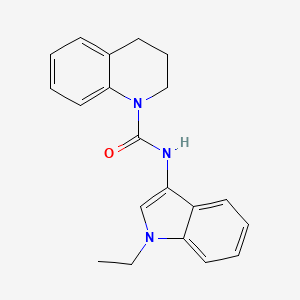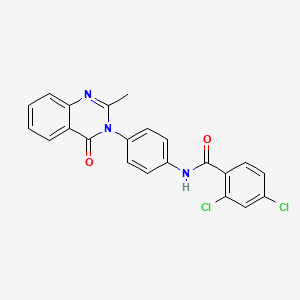
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as AG-014699, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that are used in cancer treatment, particularly in the treatment of breast and ovarian cancers. AG-014699 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This compound has also been shown to induce cell death through other mechanisms, such as the activation of apoptosis pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a number of advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its specificity for PARP enzymes, which may limit its effectiveness in some cancer types. Additionally, this compound has been shown to have limited bioavailability, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One area of research is the development of new PARP inhibitors that are more effective and have fewer side effects than this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor treatment. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further research on the long-term effects of PARP inhibitor treatment, particularly in terms of potential side effects and the development of resistance.
Métodos De Síntesis
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2,4-dichlorobenzoic acid with 2-methyl-4-oxoquinazoline-3-carboxylic acid, followed by the addition of 4-aminophenylboronic acid. The resulting compound is then subjected to a series of reactions to yield this compound.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied for its potential application in cancer treatment. PARP inhibitors, including this compound, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as breast and ovarian cancers. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c1-13-25-20-5-3-2-4-18(20)22(29)27(13)16-9-7-15(8-10-16)26-21(28)17-11-6-14(23)12-19(17)24/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCXCFUXCVHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

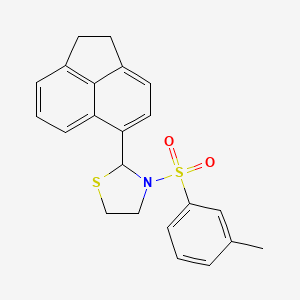
![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
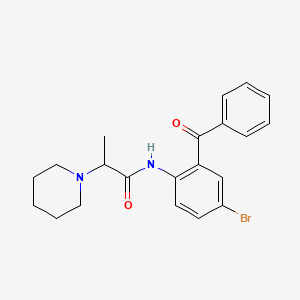
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)
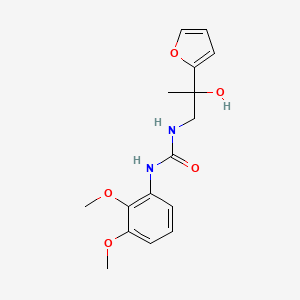

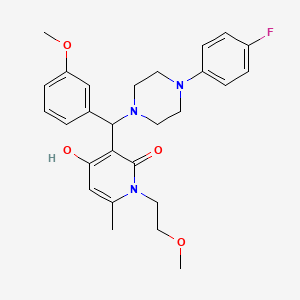
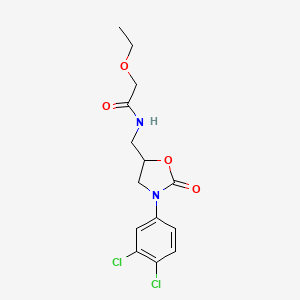
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)
![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

